molecular formula C15H12N2O B14561789 (6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one CAS No. 62048-37-7

(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one

Cat. No.: B14561789
CAS No.: 62048-37-7
M. Wt: 236.27 g/mol
InChI Key: XXUMJZLUQLIDJC-ZIAGYGMSSA-N
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Description

(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one is a complex organic compound belonging to the class of indoloquinolines This compound is characterized by its unique fused ring structure, which includes an indole moiety and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the indoloquinoline framework. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,3-b]quinoline: Another indoloquinoline derivative with a different ring fusion pattern.

    Quinoline: A simpler structure lacking the indole moiety.

    Indole: A simpler structure lacking the quinoline moiety.

Uniqueness

(6aR,11bR)-5,6a,7,11b-Tetrahydro-6H-indolo[2,3-c]quinolin-6-one is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties

Properties

CAS No.

62048-37-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(6aR,11bR)-5,6a,7,11b-tetrahydroindolo[2,3-c]quinolin-6-one

InChI

InChI=1S/C15H12N2O/c18-15-14-13(9-5-1-3-7-11(9)16-14)10-6-2-4-8-12(10)17-15/h1-8,13-14,16H,(H,17,18)/t13-,14-/m1/s1

InChI Key

XXUMJZLUQLIDJC-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@H]3[C@@H](N2)C(=O)NC4=CC=CC=C34

Canonical SMILES

C1=CC=C2C(=C1)C3C(N2)C(=O)NC4=CC=CC=C34

Origin of Product

United States

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